molecular formula C13H11NO3 B041717 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 376592-93-7

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B041717
CAS No.: 376592-93-7
M. Wt: 229.23 g/mol
InChI Key: ZXLYSSHNDUXXIN-UHFFFAOYSA-N
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Description

3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group on the biphenyl scaffold. Biphenyl compounds are known for their versatility and are widely used in various fields, including medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of biphenyl, followed by reduction and subsequent functional group transformations. For example, nitration of biphenyl can be carried out using nitric acid and sulfuric acid to introduce nitro groups. The nitro groups can then be reduced to amino groups using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, catalytic hydrogenation methods can be employed for the reduction of nitro groups to amino groups in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl scaffold, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(3-amino-2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLYSSHNDUXXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467509
Record name 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376592-93-7
Record name 3'-Amino-2'-hydroxy(1,1'-biphenyl)-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376592937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-amino-2-hydroxyphenyl)benzoic acid
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Record name 3′-Amino-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of 2′-hydroxy-3′-nitrobiphenyl-3-carboxylic acid (800 g, 3.2 mol) in methanol (5 L) was hydrogenated over 5 Pd/C (160 g) at room temperature for 8 hours. The reaction mixture was filtered, concentrated and slurried in THF (2.5 L) to give 3′-amino-2′-hydroxybiphenyl-3-carboxylic acid (690 g, 50.5%) as a brown solid. PXRD analysis provided the diffractogram as shown in FIG. 32.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
160 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
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3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Customer
Q & A

Q1: What are the main synthetic routes for producing 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid?

A1: Two main synthetic routes are described in the research:

    Q2: What are the advantages of the different synthetic approaches for 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid?

    A2: The research highlights specific advantages for each synthetic route:

      Q3: How is 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid used in the synthesis of Eltrombopag?

      A: 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid serves as a crucial building block in the synthesis of Eltrombopag [, ]. It undergoes a diazotization reaction at low temperatures, followed by coupling with 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one to yield Eltrombopag. This final step highlights the importance of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid in constructing the complex structure of Eltrombopag.

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